

# Physical and chemical characteristics of 2,5-Dichlorobenzamide

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## Compound of Interest

Compound Name: 2,5-Dichlorobenzamide

Cat. No.: B1294676

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## An In-depth Technical Guide to 2,5-Dichlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,5-Dichlorobenzamide** is a chemical compound with the molecular formula  $C_7H_5Cl_2NO$ . It belongs to the class of benzamides, characterized by a benzene ring substituted with a carboxamide group, and in this specific isomer, two chlorine atoms at the 2 and 5 positions. While its direct biological applications and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other biologically active benzamides suggests potential for investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2,5-Dichlorobenzamide**, along with relevant experimental protocols.

## Physical and Chemical Characteristics

A summary of the key physical and chemical properties of **2,5-Dichlorobenzamide** is presented below. It is important to note that experimental data for this specific isomer can be limited, and some values are based on closely related compounds or computational predictions.

Table 1: Physical and Chemical Properties of **2,5-Dichlorobenzamide**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	190.02 g/mol	<a href="#">[2]</a>
CAS Number	5980-26-7	<a href="#">[2]</a>
Appearance	White to off-white crystalline powder (predicted)	
Melting Point	Data not available for 2,5-isomer. (2,6-isomer: 198 °C)	<a href="#">[3]</a>
Boiling Point	Data not available. (2,5-Dichlorobenzoic acid: 301 °C)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Data not available. (2,5-Dichlorobenzoic acid is slightly soluble in hot water, soluble in ethanol and ether)	<a href="#">[6]</a>
pKa	Data not available	
LogP	Data not available	

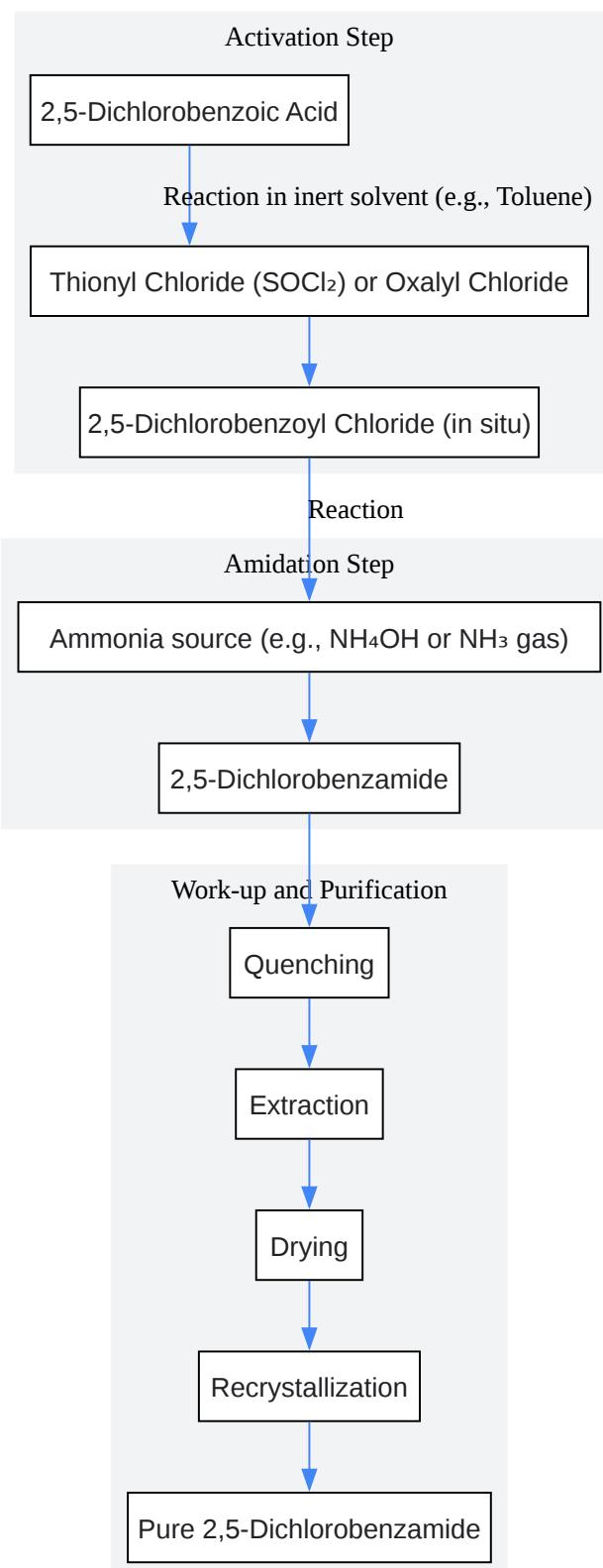
## Synthesis and Purification

The synthesis of **2,5-Dichlorobenzamide** can be achieved through the amidation of its corresponding carboxylic acid or acid chloride. Below are generalized experimental protocols for these transformations.

### Experimental Protocol: Synthesis of 2,5-Dichlorobenzamide from 2,5-Dichlorobenzoic Acid

This protocol involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Workflow Diagram: Synthesis from Carboxylic Acid

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Caption: General workflow for the synthesis of **2,5-Dichlorobenzamide** from 2,5-dichlorobenzoic acid.

Materials:

- 2,5-Dichlorobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride
- Anhydrous toluene or other inert solvent
- Ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) or ammonia gas
- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Suitable solvent for recrystallization (e.g., ethanol/water mixture)

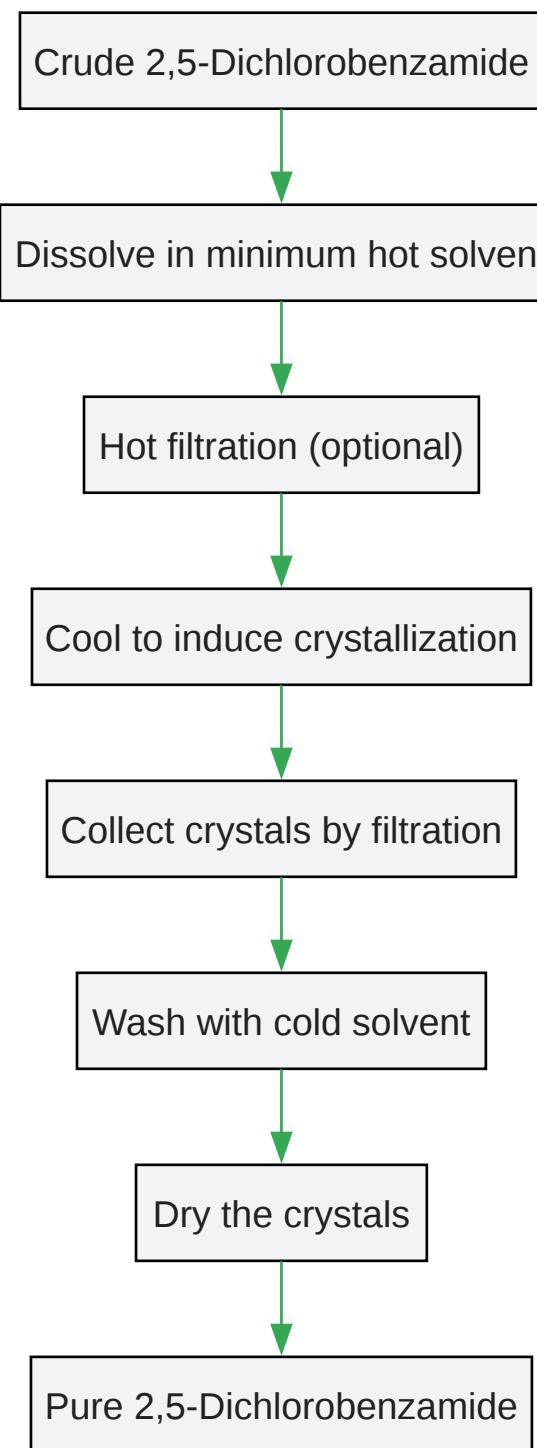
Procedure:

- Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in an excess of thionyl chloride or in an inert solvent like toluene with oxalyl chloride.
- Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
- Remove the excess thionyl chloride or solvent under reduced pressure to yield the crude 2,5-dichlorobenzoyl chloride.
- Amidation: Carefully add the crude acid chloride to a stirred solution of concentrated ammonium hydroxide, maintaining the temperature in an ice bath. Alternatively, bubble ammonia gas through a solution of the acid chloride in an inert solvent.
- Stir the reaction mixture for 1-2 hours at room temperature.

- Work-up: Dilute the reaction mixture with water and extract the product with dichloromethane.
- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude **2,5-Dichlorobenzamide** by recrystallization from a suitable solvent system.

## Experimental Protocol: Purification by Recrystallization

Workflow Diagram: Recrystallization



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Caption: General workflow for the purification of **2,5-Dichlorobenzamide** by recrystallization.

Procedure:

- Dissolve the crude **2,5-Dichlorobenzamide** in a minimum amount of a hot solvent (e.g., ethanol).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Spectral Data

Detailed spectral data for **2,5-Dichlorobenzamide** is not readily available in public databases. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectral Data for **2,5-Dichlorobenzamide**

Technique	Predicted Key Features
<sup>1</sup> H NMR	Three aromatic protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 7.0-8.0 ppm. Two broad singlets for the -NH <sub>2</sub> protons.
<sup>13</sup> C NMR	Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing chloro and amide groups. A signal for the carbonyl carbon is expected around 165-175 ppm.
IR Spectroscopy	Characteristic N-H stretching bands (two peaks for a primary amide) around 3100-3500 cm <sup>-1</sup> . A strong C=O stretching band around 1650-1690 cm <sup>-1</sup> . C-Cl stretching bands in the fingerprint region.
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) at m/z 189 and 191 in an approximate 9:6:1 ratio due to the two chlorine isotopes. Fragmentation may involve the loss of NH <sub>2</sub> , CO, and Cl.

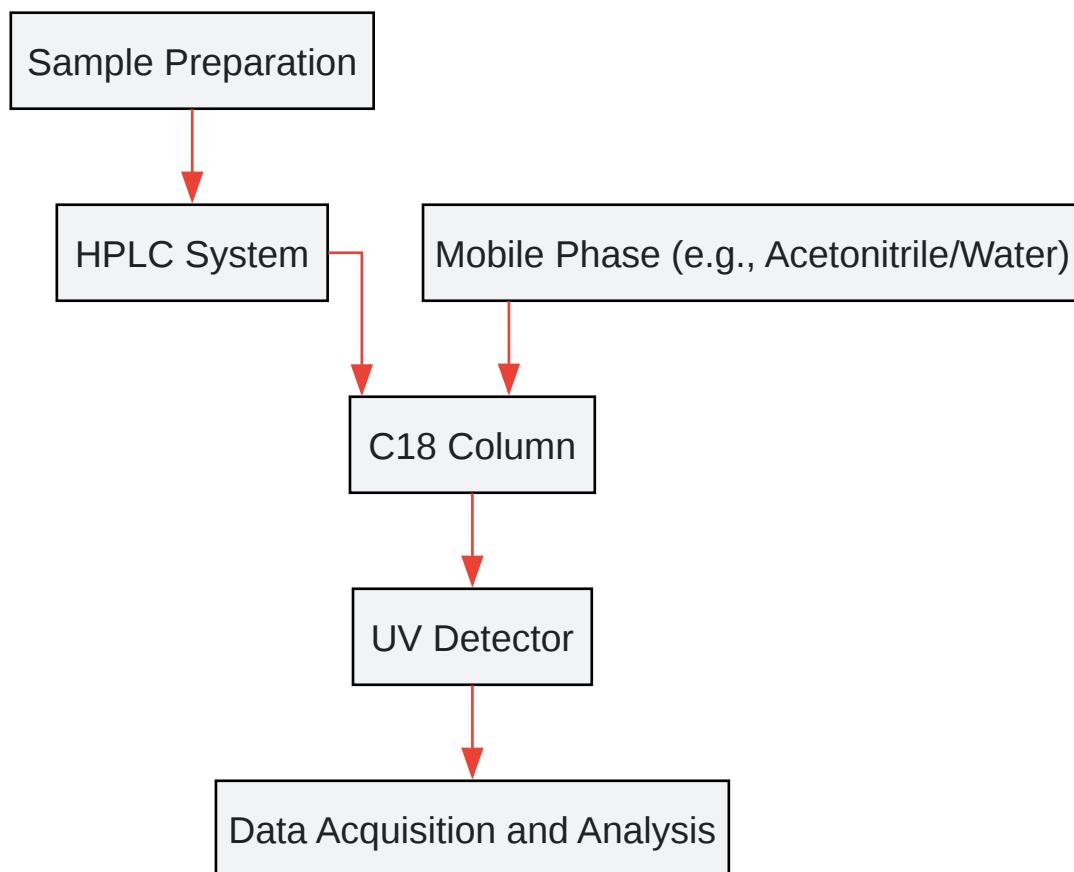
## Analytical Methods

Validated analytical methods for the specific quantification of **2,5-Dichlorobenzamide** are not widely published. However, methods for related dichlorobenzamides and dichlorobenzoic acids can be adapted.

## High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of **2,5-Dichlorobenzamide**.

Workflow Diagram: HPLC Analysis



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Caption: General workflow for the analysis of **2,5-Dichlorobenzamide** by HPLC.

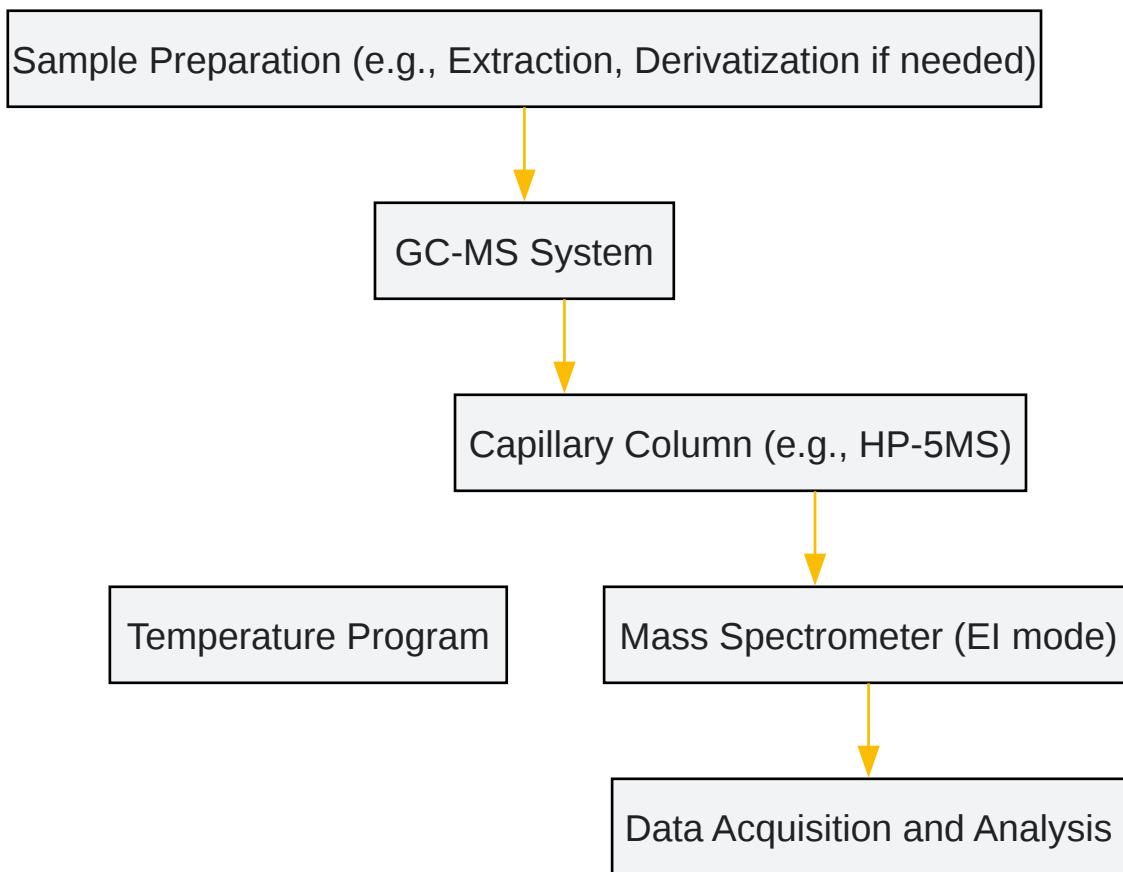
Suggested HPLC Conditions:

- Column: C18, 5  $\mu$ m, 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).  
[\[7\]](#)
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 220-254 nm)
- Injection Volume: 10  $\mu$ L

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **2,5-Dichlorobenzamide**.

#### Workflow Diagram: GC-MS Analysis



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